molecular formula C7H12O2 B1659659 1-Butanol, 4-(2-propynyloxy)- CAS No. 66865-32-5

1-Butanol, 4-(2-propynyloxy)-

Cat. No.: B1659659
CAS No.: 66865-32-5
M. Wt: 128.17 g/mol
InChI Key: IXSYJRDNEMKUIE-UHFFFAOYSA-N
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Description

1-Butanol, 4-(2-propynyloxy)-, also known as 4-(2-propynyloxy)butan-1-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound belongs to the class of alcohols and features a butanol backbone with a propargyloxy group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(2-propynyloxy)- can be synthesized through various synthetic routes. One common method involves the reaction of 1-butanol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of 1-Butanol, 4-(2-propynyloxy)- may involve large-scale reactions using similar reagents and conditions. The process would be optimized for efficiency and yield, ensuring the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, 4-(2-propynyloxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of 1-Butanol, 4-(2-propynyloxy)- can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of 1-Butanol, 4-(2-propynyloxy)- typically yields carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce alkanes or alkenes.

  • Substitution: Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

1-Butanol, 4-(2-propynyloxy)- has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: In the chemical industry, it is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

1-Butanol, 4-(2-propynyloxy)- can be compared with other similar compounds such as 1-butanol, 4-(2-chloroethoxy)-, and 1-butanol, 4-(2-methoxyethoxy)-. These compounds share structural similarities but differ in the functional groups attached to the butanol backbone, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1-Butanol, 4-(2-chloroethoxy)-

  • 1-Butanol, 4-(2-methoxyethoxy)-

  • 1-Butanol, 4-(2-ethoxyethoxy)-

  • 1-Butanol, 4-(2-bromoethoxy)-

  • 1-Butanol, 4-(2-iodoethoxy)-

  • 1-Butanol, 4-(2-fluoroethoxy)-

  • 1-Butanol, 4-(2-propenyl)oxy-

Properties

IUPAC Name

4-prop-2-ynoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSYJRDNEMKUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444593
Record name 1-Butanol, 4-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66865-32-5
Record name 1-Butanol, 4-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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